molecular formula C18H11ClF3NO3 B2720121 [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 343374-47-0

[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2720121
CAS No.: 343374-47-0
M. Wt: 381.74
InChI Key: OMKAIGDRULNNMJ-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound characterized by the presence of a chlorophenyl group, an isoxazole ring, and a trifluoromethyl-substituted benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and trifluoromethylbenzenecarboxylate groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

Compared to similar compounds, [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research fields.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3NO3/c19-15-7-2-1-6-14(15)16-9-13(23-26-16)10-25-17(24)11-4-3-5-12(8-11)18(20,21)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKAIGDRULNNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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